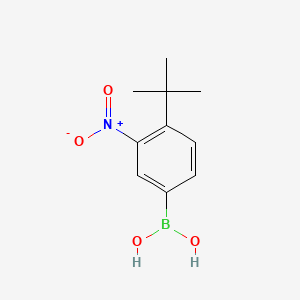

4-tert-Butyl-3-nitrophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-tert-butyl-3-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4/c1-10(2,3)8-5-4-7(11(13)14)6-9(8)12(15)16/h4-6,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDLCTBTDFIGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(C)(C)C)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657354 | |

| Record name | (4-tert-Butyl-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-54-3 | |

| Record name | (4-tert-Butyl-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-tert-Butyl-3-nitrophenylboronic Acid: Properties, Reactivity, and Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties and applications of 4-tert-Butyl-3-nitrophenylboronic acid. We will delve into its molecular characteristics, synthesis, core reactivity, and its strategic role as a building block in modern organic synthesis, particularly within the pharmaceutical landscape.

Introduction: A Molecule of Strategic Importance

This compound (CAS No. 871329-54-3) is a specialized arylboronic acid that has garnered interest as a versatile intermediate in organic synthesis.[1] Its structure is distinguished by three key functional moieties on a phenyl ring:

-

The Boronic Acid Group (-B(OH)₂): This is the cornerstone of its reactivity, enabling its participation in a wide array of cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[2]

-

The Nitro Group (-NO₂): Positioned ortho to the boronic acid, this strong electron-withdrawing group significantly modulates the electronic properties of the aromatic ring. This influences the molecule's reactivity in coupling reactions and provides a handle for further chemical transformations, such as reduction to an amine group.

-

The tert-Butyl Group (-C(CH₃)₃): Located para to the boronic acid, this bulky alkyl group provides steric hindrance, which can direct the regioselectivity of reactions. Furthermore, it enhances the lipophilicity and solubility of the molecule in organic solvents, properties that can be advantageous in both reaction conditions and the pharmacokinetic profiles of resulting drug candidates.[3][4]

The unique interplay of these functional groups makes this compound a valuable tool for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and advanced materials.[3][5]

Physicochemical Properties

A summary of the key physical and chemical properties of the related compound, 4-tert-Butylphenylboronic acid, is provided below for reference, as detailed data for the nitrated derivative is less prevalent in public literature. These properties are fundamental to its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 123324-71-0 | [6][7] |

| Molecular Formula | C₁₀H₁₅BO₂ | [3][6][7] |

| Molecular Weight | 178.04 g/mol | [3][6][7] |

| Appearance | White to off-white crystalline powder/solid | [3][6][8] |

| Melting Point | 191-196 °C | [3][6][8] |

| Solubility | Soluble in methanol and other polar organic solvents | [4][8][9] |

| Purity | Typically ≥98% | [3] |

| Storage Conditions | Store in a cool, dark, dry place (0-8 °C recommended) | [3][9] |

Note: The data presented is for the parent compound 4-tert-Butylphenylboronic acid. The addition of a nitro group in this compound will alter these values, particularly the molecular weight and melting point.

Synthesis Pathway: Nitration of an Arylboronic Acid

The synthesis of this compound typically proceeds via the electrophilic nitration of its precursor, 4-tert-butylphenylboronic acid. This reaction requires careful control of conditions to prevent a common side reaction in electrophilic aromatic substitutions involving arylboronic acids: protodeboronation, where the carbon-boron bond is cleaved.

Causality in Experimental Design: The choice of a low-temperature nitrating system is critical. Using a mixture of nitric acid and sulfuric acid at temperatures around -40°C to -30°C can favor the desired nitration while minimizing the undesired loss of the boronic acid moiety.[10] The electron-donating nature of the tert-butyl group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. Since the para position is blocked, nitration occurs at the ortho position (position 3), yielding the target compound.

References

- 1. CAS#:871329-54-3 | (4-(TERT-BUTYL)-3-NITROPHENYL)BORONIC ACID | Chemsrc [chemsrc.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 560132-24-3: (3-tert-butylphenyl)boronic acid [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. innospk.com [innospk.com]

- 7. 4-tert-Butylphenylboronic acid | C10H15BO2 | CID 2734320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-tert-Butylphenylboronic acid | 123324-71-0 [chemicalbook.com]

- 9. 4-tert-Butylphenylboronic Acid | 123324-71-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. Synthesis routes of 4-Nitrophenylboronic acid [benchchem.com]

4-tert-Butyl-3-nitrophenylboronic acid synthesis route

An In-depth Technical Guide for the Synthesis of 4-tert-Butyl-3-nitrophenylboronic acid

Abstract: this compound is a valuable bifunctional building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[][2] Its structure incorporates a sterically demanding tert-butyl group and an electron-withdrawing nitro group, which modulate the electronic properties and reactivity of the boronic acid moiety. This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate. We will detail a robust and logical two-step synthetic sequence, beginning with the regioselective nitration of a commercially available precursor, followed by a high-fidelity Miyaura borylation. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to ensure reproducibility and success for researchers in drug development and chemical synthesis.

Strategic Synthesis Design: A Rationale

The successful synthesis of a polysubstituted aromatic compound hinges on the careful orchestration of substituent installation, governed by the principles of electrophilic aromatic substitution and functional group compatibility. For the target molecule, this compound, two primary retrosynthetic disconnections were considered.

-

Pathway A (Nitration-First): This approach involves nitrating a pre-functionalized 4-tert-butylphenyl derivative, followed by the introduction of the boronic acid group.

-

Pathway B (Borylation-First): This strategy begins with 4-tert-butylphenylboronic acid and subsequently introduces the nitro group.

Pathway B was deemed suboptimal. The direct nitration of arylboronic acids is often problematic, fraught with challenges of low regioselectivity and, most critically, a competing protodeborylation reaction where the C-B bond is cleaved under the harsh acidic conditions of nitration.[3] This leads to the formation of undesired byproducts and significantly reduces the yield of the target compound.[3]

Therefore, Pathway A was selected as the superior strategy. Specifically, we begin with 1-bromo-4-tert-butylbenzene. The directing effects of the bromo and tert-butyl substituents are both ortho-, para-directing. This synergy strongly favors the nitration at the C2 position, which is ortho to the bromine and meta to the tert-butyl group, leading to a single, predictable major product: 1-bromo-4-tert-butyl-2-nitrobenzene.[4][5] The subsequent conversion of the aryl bromide to a boronic acid via a Miyaura borylation is a well-established and highly reliable transformation known for its exceptional tolerance of diverse functional groups, including the nitro group present in our intermediate.[6][7]

Overall Synthesis Workflow

The selected synthetic route is a robust, two-step process designed for efficiency and high fidelity. The workflow proceeds from a common starting material to the final product via a stable boronate ester intermediate.

Caption: High-level overview of the three-step synthesis route.

Experimental Protocols and Mechanistic Discussion

Step 1: Synthesis of 1-Bromo-4-tert-butyl-2-nitrobenzene

This initial step establishes the core substitution pattern of the target molecule through a classic electrophilic aromatic substitution reaction.

Protocol:

-

Equip a round-bottom flask with a magnetic stirrer and an addition funnel. Place the flask in an ice/salt bath to maintain a temperature of 0-5 °C.

-

Charge the flask with 1-bromo-4-tert-butylbenzene.

-

Slowly add concentrated sulfuric acid to the flask with stirring, ensuring the temperature remains below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, pre-chilled in an ice bath.

-

Add the cold nitrating mixture dropwise to the stirred solution of the aryl bromide over 30-45 minutes, carefully maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol or isopropanol to yield pure 1-bromo-4-tert-butyl-2-nitrobenzene as a pale yellow solid.

Reagent Table:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (equiv) |

| 1-Bromo-4-tert-butylbenzene | 213.11 | 15.0 g | 0.070 (1.0) |

| Conc. Sulfuric Acid (98%) | 98.08 | 13.0 g | 0.133 (~1.9) |

| Conc. Nitric Acid (70%) | 63.01 | 6.5 g | 0.103 (~1.5) |

Data adapted from reference[4].

Expertise & Causality: The use of a sulfuric acid/nitric acid mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in this substitution. Maintaining a low temperature is critical to prevent unwanted side reactions and to ensure high regioselectivity. The tert-butyl group, being a strong ortho-, para-director, and the bromine, a moderate ortho-, para-director, work in concert to direct the incoming electrophile to the position ortho to the bromine, resulting in the desired product.[5]

Step 2: Miyaura Borylation to form this compound pinacol ester

This step employs a palladium-catalyzed cross-coupling reaction to convert the aryl bromide into a stable and easily purifiable boronate ester. The use of bis(pinacolato)diboron (B₂pin₂) is advantageous as the resulting pinacol esters are generally crystalline solids that are stable to air and moisture and can often be purified via silica gel chromatography.[7]

Protocol:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-tert-butyl-2-nitrobenzene, bis(pinacolato)diboron (B₂pin₂), and potassium acetate (KOAc).

-

Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

-

Add a dry, degassed solvent such as dimethyl sulfoxide (DMSO) or 1,4-dioxane.

-

Heat the reaction mixture to 80-85 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure boronate ester.

Reagent Table:

| Reagent | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Moles (equiv) |

| 1-Bromo-4-tert-butyl-2-nitrobenzene | 258.11 | 2.58 g | 10.0 (1.0) |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 3.05 g | 12.0 (1.2) |

| Potassium Acetate (KOAc) | 98.14 | 2.94 g | 30.0 (3.0) |

| Pd(dppf)Cl₂ | 731.70 | 220 mg | 0.3 (0.03) |

| DMSO (anhydrous) | 78.13 | 50 mL | - |

Mechanistic Insight: The Miyaura borylation proceeds via a catalytic cycle.[7] The choice of a weak base like potassium acetate is crucial; it facilitates the transmetalation step without promoting a premature Suzuki coupling of the product with the starting material.[7] The Pd(dppf)Cl₂ catalyst is highly effective for coupling aryl bromides and is tolerant of the electron-withdrawing nitro group.[6][8]

Caption: Simplified catalytic cycle for the Miyaura borylation reaction.

Step 3 & Purification: Hydrolysis and Isolation of the Final Product

While the pinacol ester is a useful intermediate, many applications require the free boronic acid. Purification of boronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) and their amphiphilic nature.[9] A standard method involves a liquid-liquid extraction based on the acidic nature of the boronic acid functional group.[10][11]

Protocol:

-

Dissolve the crude boronate ester from Step 2 in a suitable organic solvent like diethyl ether or ethyl acetate.

-

Extract the organic solution with an aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer. Most organic impurities will remain in the organic phase.

-

Separate the aqueous layer and wash it once with fresh diethyl ether to remove any residual non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify it slowly with a mineral acid (e.g., 2 M HCl) until the pH is ~2.

-

The pure this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.

Trustworthiness & Self-Validation: This acid-base workup is a highly effective purification method that exploits the unique chemical properties of the boronic acid functional group.[10] The isolation of a solid upon acidification is a strong indicator of successful salt formation and subsequent protonation, providing an intrinsic validation of the protocol's success. The purity can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Considerations

-

Nitration: The nitrating mixture (HNO₃/H₂SO₄) is extremely corrosive and a powerful oxidizing agent. All operations should be conducted in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The addition of the nitrating mixture must be done slowly and at low temperatures to control the exothermic reaction.

-

Palladium Catalysts: While not acutely toxic, palladium compounds should be handled with care. Avoid inhalation of powders.

-

Solvents: Organic solvents like DMSO, dioxane, and ethyl acetate are flammable and should be handled away from ignition sources.

Conclusion

This guide outlines a scientifically sound and reliable synthetic route to this compound. The strategy of regioselective nitration followed by a functional-group-tolerant Miyaura borylation provides a logical and high-yielding pathway. By understanding the mechanistic principles behind each step—from the directing effects in electrophilic substitution to the intricacies of the palladium catalytic cycle—researchers can confidently and safely execute this synthesis, yielding a valuable chemical tool for advancing drug discovery and materials science programs.

References

- Process for purification of boronic acid and its derivatives.

- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society.

- How to purify boronic acids/boronate esters?

- Synthesis routes of 1-Bromo-4-tert-butylbenzene. Benchchem.

- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.

- Miyaura Borylations of Aryl Bromides in Water at Room Temper

- 1-Bromo-4-tert-butyl-2-nitrobenzene synthesis. ChemicalBook.

- Miyaura Borylation Reaction. Organic Chemistry Portal.

- Applications of Suzuki Coupling Reaction. BOC Sciences.

- Synthesis routes of 4-Nitrophenylboronic acid. Benchchem.

- Suzuki reaction. Wikipedia.

- Miyaura borylation | Request PDF.

- 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts.

Sources

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Synthesis routes of 4-Nitrophenylboronic acid [benchchem.com]

- 4. Synthesis routes of 1-Bromo-4-tert-butylbenzene [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Introduction: The Ascendant Role of Boronic Acids in Medicinal Chemistry

An In-depth Technical Guide to (4-(tert-Butyl)-3-nitrophenyl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

The landscape of modern drug discovery and organic synthesis is profoundly shaped by the versatility of specific chemical scaffolds. Among these, organoboron compounds, particularly boronic acids and their derivatives, have transitioned from niche reagents to indispensable tools.[1][2] Their unique electronic properties, stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions have established them as cornerstones of molecular construction.[3] The approval of boron-containing drugs, such as the proteasome inhibitor Bortezomib, has vanquished early concerns about toxicity and catalyzed immense interest in this chemical class, leading to a new wave of therapeutic candidates.[1][2]

This guide focuses on a specific, highly functionalized building block: (4-(tert-Butyl)-3-nitrophenyl)boronic acid . The strategic placement of a bulky tert-butyl group and a strongly electron-withdrawing nitro group on the phenylboronic acid core creates a reagent with distinct steric and electronic properties. These features make it a valuable intermediate for synthesizing complex molecules, enabling researchers to probe structure-activity relationships (SAR) with precision. As a Senior Application Scientist, this document serves to provide not just a repository of data, but a field-proven guide to the synthesis, handling, and strategic application of this compound, with a particular focus on its utility in the Suzuki-Miyaura coupling reaction—a Nobel Prize-winning transformation that is fundamental to modern pharmaceutical development.[3]

Compound Profile: (4-(tert-Butyl)-3-nitrophenyl)boronic acid

Physicochemical and Safety Data

A thorough understanding of a reagent's physical properties is the foundation of its effective use in the laboratory. The key characteristics of (4-(tert-Butyl)-3-nitrophenyl)boronic acid are summarized below. This data, compiled from leading chemical suppliers, dictates storage conditions, solvent choices, and reaction parameters.

| Property | Value | Source(s) |

| CAS Number | 871329-54-3 | [4][5] |

| Molecular Formula | C₁₀H₁₄BNO₄ | [5] |

| Molecular Weight | 223.03 g/mol | [5] |

| Melting Point | 52-54 °C | [5][6] |

| Boiling Point | 375.3 °C at 760 mmHg | [5][6] |

| Density | 1.2 g/cm³ | [5][6] |

| Flash Point | 180.8 °C | [5][6] |

| Storage Conditions | 2-8 °C, Keep Cold | [5][6] |

Safety and Handling: (4-(tert-Butyl)-3-nitrophenyl)boronic acid is classified as an irritant.[5][6] Standard laboratory precautions are required.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Measures: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes).[5] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Proposed Synthesis Pathway

While numerous suppliers offer this reagent pre-synthesized, understanding its synthesis provides insight into potential impurities and cost drivers. A common and logical approach to synthesizing substituted arylboronic acids involves the borylation of a corresponding aryl halide or via directed ortho-metalation. A plausible pathway for (4-(tert-Butyl)-3-nitrophenyl)boronic acid begins with 1-bromo-4-(tert-butyl)-2-nitrobenzene.

The key transformation is the conversion of the carbon-bromine bond to a carbon-boron bond. This is typically achieved through a lithium-halogen exchange followed by quenching with a trialkyl borate, such as trimethyl borate or triisopropyl borate, and subsequent acidic hydrolysis to yield the final boronic acid.

Caption: Plausible synthesis route for (4-(tert-Butyl)-3-nitrophenyl)boronic acid.

Core Application: The Suzuki-Miyaura Coupling Reaction

The paramount application of (4-(tert-Butyl)-3-nitrophenyl)boronic acid in drug discovery is its role as a coupling partner in the Suzuki-Miyaura reaction.[3][7] This palladium-catalyzed reaction forges a carbon-carbon bond between an organoboron species (the boronic acid) and an organohalide (e.g., an aryl bromide or chloride), and it is celebrated for its mild conditions and exceptional tolerance of diverse functional groups.[3]

Mechanistic Considerations

The catalytic cycle, foundational to experimental design, proceeds through three main stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. The reactivity of the halide is typically I > Br > Cl.[3][8]

-

Transmetalation: A base activates the boronic acid, facilitating the transfer of the substituted phenyl group from the boron atom to the palladium center. This is often the rate-determining step.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are ejected, forming the new biaryl product and regenerating the Pd(0) catalyst to re-enter the cycle.[3]

The tert-butyl group on our target molecule provides significant steric bulk, which can influence the rate and selectivity of the coupling.[9] The nitro group is a potent electron-withdrawing group, which can impact the electronic nature of the resulting biaryl product and may influence the kinetics of the transmetalation step.[10]

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, general procedure for the coupling of (4-(tert-Butyl)-3-nitrophenyl)boronic acid with a generic aryl bromide. It is designed to be a self-validating starting point for optimization.

Objective: To synthesize a substituted biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

(4-(tert-Butyl)-3-nitrophenyl)boronic acid (1.2 equiv)

-

Aryl Bromide (Ar-Br) (1.0 equiv)

-

Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%) or Pd/C[8]

-

Base: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (3.0 equiv)[8][11]

-

Solvent: A mixture such as Dioxane/Water (4:1) or DMF/Water.[7]

-

Inert Gas: Nitrogen (N₂) or Argon (Ar)

-

Standard glassware for anhydrous reactions (Schlenk flask or equivalent)

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

-

Reagent Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), (4-(tert-Butyl)-3-nitrophenyl)boronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Establish Inert Atmosphere: Seal the flask with a rubber septum. Connect it to a Schlenk line and perform at least three cycles of evacuating the flask under vacuum and backfilling with an inert gas (Nitrogen or Argon). This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Degas the reaction solvent (e.g., 10 mL of a 4:1 Dioxane:Water mixture) by bubbling inert gas through it for 15-20 minutes. Using a syringe, transfer the degassed solvent to the reaction flask.

-

Reaction Execution: Lower the flask into a preheated oil bath set to the target temperature (typically 80-100 °C). Stir the mixture vigorously. The reaction's progress should be monitored periodically (e.g., every 1-2 hours) by taking a small aliquot and analyzing it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reaction Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding deionized water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with an organic solvent like ethyl acetate (3 x 25 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure biaryl product.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

(4-(tert-Butyl)-3-nitrophenyl)boronic acid (CAS: 871329-54-3) is more than a mere chemical; it is a precisely engineered tool for molecular architects in the pharmaceutical and material sciences. Its defined stereoelectronic profile, conferred by the bulky tert-butyl and electron-withdrawing nitro substituents, provides a unique building block for constructing novel molecular entities. The primary utility of this reagent lies in its application in Suzuki-Miyaura cross-coupling reactions, a testament to the power of palladium catalysis in modern synthesis.[3][7][10] By understanding its properties, synthesis, and reaction protocols as detailed in this guide, researchers can confidently and effectively leverage this compound to accelerate the discovery and development of next-generation therapeutics and advanced materials.

References

-

(4-(TERT-BUTYL)-3-NITROPHENYL)BORONIC ACID CAS#:871329-54-3 - Chemsrc. [Link]

-

Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling - ACS Publications. [Link]

-

Organic Syntheses Procedure. [Link]

-

Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications - MDPI. [Link]

-

The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures. [Link]

-

C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. [Link]

-

4-tert-Butylphenylboronic acid | C10H15BO2 - PubChem. [Link]

-

Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry - MDPI. [Link]

-

4-tert-Butylphenylboronic acid CAS 123324-71-0 - GM Chemical. [Link]

-

4-TERT-BUTYL-3-NITROBENZENEBORONIC ACID - LookChem. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

-

Examples and highlights of boron chemistry in drug discovery - ResearchGate. [Link]

-

Novel Synthesis Technique Produces Boronic Acid-Based Drugs - Drugdiscoverytrends.com. [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC - NIH. [Link]

-

3-Nitrophenylboronic Acid | C6H6BNO4 - PubChem. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 871329-54-3|(4-(tert-Butyl)-3-nitrophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. CAS#:871329-54-3 | (4-(TERT-BUTYL)-3-NITROPHENYL)BORONIC ACID | Chemsrc [chemsrc.com]

- 6. 4-TERT-BUTYL-3-NITROBENZENEBORONIC ACID|lookchem [lookchem.com]

- 7. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CAS 560132-24-3: (3-tert-butylphenyl)boronic acid [cymitquimica.com]

- 10. mdpi-res.com [mdpi-res.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 4-tert-Butyl-3-nitrophenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

4-tert-Butyl-3-nitrophenylboronic acid is a highly functionalized aromatic building block of significant interest to the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern—featuring a sterically demanding tert-butyl group, an electron-withdrawing and synthetically versatile nitro group, and a reactive boronic acid moiety—renders it an invaluable reagent for creating complex molecular architectures. This technical guide provides a comprehensive overview of its physicochemical properties, including its molecular weight of 223.03 g/mol , and delves into strategic synthetic and purification protocols. Furthermore, this document explores its cornerstone application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and discusses its broader implications in drug development, from its role as a pharmacophore to a versatile synthetic intermediate. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their scientific endeavors.

Physicochemical Properties and Structural Analysis

A thorough understanding of a reagent's fundamental properties is critical for its effective application. This compound is a solid at room temperature, possessing a distinct combination of functional groups that dictate its reactivity and physical characteristics.

Core Data Summary

The essential quantitative data for this compound are summarized in the table below. These values are crucial for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Weight | 223.03 g/mol | [1] |

| Molecular Formula | C₁₀H₁₄BNO₄ | [1][2] |

| CAS Number | 871329-54-3 | [1][2][3][4][5] |

| Melting Point | 52-54 °C | [1] |

| Boiling Point | 375.3 °C at 760 mmHg | [1] |

| Density | 1.2 g/cm³ | [1] |

| Appearance | White to off-white solid | [6] |

Structural Elucidation

The structure of this compound features a benzene ring substituted at the 1, 3, and 4 positions. The boronic acid group [-B(OH)₂] is located at C1, the nitro group [-NO₂] at C3, and the tert-butyl group [-C(CH₃)₃] at C4. This specific arrangement creates a unique electronic and steric environment around the aromatic ring. The bulky tert-butyl group can influence the conformation and reactivity of adjacent groups, while the electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution and provides a handle for further chemical modification.

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The nine protons of the tert-butyl group should appear as a sharp singlet around 1.3-1.4 ppm. The aromatic region will display a more complex pattern due to the three different protons on the ring. The proton at C2 (ortho to the boronic acid and meta to the nitro group) would likely be the most downfield. The protons at C5 and C6 will also have characteristic splitting patterns. The two hydroxyl protons of the boronic acid group typically appear as a broad singlet, which is exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum will show ten distinct signals, including the quaternary carbons of the tert-butyl group and the aromatic ring, as well as the carbons bonded to hydrogen. The carbon atom attached to the boron (C1) will have a characteristic chemical shift.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative mode would likely show a prominent peak for the [M-H]⁻ ion or adducts with solvent molecules. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.

Synthesis and Purification

The synthesis of substituted phenylboronic acids can be challenging, often requiring careful control of reaction conditions to avoid side reactions like protodeboronation.[7] The synthesis of this compound typically starts from a readily available substituted benzene derivative.

Retrosynthetic Analysis and Strategy

A common strategy involves the borylation of a corresponding aryl halide. The target molecule can be disconnected at the Carbon-Boron bond, leading back to 4-bromo-1-tert-butyl-2-nitrobenzene. This precursor can be synthesized from 4-tert-butylaniline via protection, nitration, and Sandmeyer reaction, or from 1-bromo-4-tert-butylbenzene via nitration. The borylation step is typically achieved through a lithium-halogen exchange followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis.

Detailed Experimental Protocol: Synthesis via Borylation

Causality: This protocol is based on established methods for converting aryl bromides to boronic acids. The use of n-butyllithium at very low temperatures (-78 °C) is critical to ensure that the highly reactive organolithium intermediate forms efficiently without reacting with other parts of the molecule or the solvent. Triisopropyl borate is used as the boron source, and its subsequent hydrolysis under acidic conditions yields the final boronic acid.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 4-bromo-1-tert-butyl-2-nitrobenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting dark solution at -78 °C for 1 hour.

-

Borylation: To the organolithium species, add triisopropyl borate (1.5 equiv) dropwise, again maintaining the temperature at -78 °C. Allow the reaction to stir at this temperature for 1 hour, then warm slowly to room temperature and stir overnight.

-

Hydrolysis & Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization Workflow

The crude product often contains residual starting material and borinic acid byproducts. Purification via column chromatography on silica gel is typically required. The final product's identity and purity must be rigorously confirmed using analytical techniques.

Core Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, a cornerstone of modern drug discovery and materials science.[8][9][10] this compound is an excellent substrate for this reaction.

Mechanistic Overview

The reaction involves the palladium-catalyzed coupling of an organoboron compound (like our title compound) with an organohalide or triflate.[10][11][12][13] The catalytic cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner, forming a Pd(II) complex.[10][11][14]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, making it more nucleophilic.[11][12][14]

-

Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[11][14]

Reference Experimental Protocol: Suzuki-Miyaura Coupling

Causality: This protocol exemplifies a standard Suzuki coupling. The choice of a palladium catalyst (like Pd(PPh₃)₄) and a base (like K₂CO₃ or Cs₂CO₃) is crucial for the reaction's success. The solvent system (e.g., dioxane/water) facilitates the dissolution of both organic and inorganic reagents. The reaction is run under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).

-

Solvent & Degassing: Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C under the inert atmosphere and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the resulting crude biaryl product by flash column chromatography.

Broader Implications in Drug Development

Substituted phenylboronic acids are more than just synthetic intermediates; they are pivotal in modern medicinal chemistry.[15][16][17]

Boronic Acids as Pharmacophores

The boronic acid moiety itself is a key pharmacophore in several approved drugs.[15] Its ability to form reversible covalent bonds with serine or threonine residues in the active sites of enzymes makes it a powerful inhibitor.

-

Example - Bortezomib (Velcade®): Bortezomib is a dipeptidyl boronic acid and a first-in-class proteasome inhibitor approved for treating multiple myeloma and mantle cell lymphoma.[18][19] The boron atom in bortezomib specifically and reversibly binds to the catalytic site of the 26S proteasome, disrupting the degradation of pro-apoptotic factors and ultimately triggering programmed cell death in cancer cells.[15][19][20][21][22] This mechanism highlights the unique potential of the boronic acid functional group in drug design.

The Nitro Group as a Synthetic Handle

The nitro group on the title compound is not merely a passive substituent; it is a versatile functional group that opens pathways for further molecular diversification. It can be readily and chemoselectively reduced to an aniline (amino group).[23][24][25]

-

Reduction to Amine: Common methods for reducing aromatic nitro groups include catalytic hydrogenation (e.g., H₂ over Pd/C) or using metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).[25][26][27] The resulting amine is a nucleophile and a key precursor for a vast array of subsequent reactions, such as:

-

Amide bond formation

-

Sulfonamide synthesis

-

Diazotization followed by Sandmeyer reactions

-

Reductive amination

-

This synthetic flexibility allows for the rapid generation of compound libraries from a single, advanced intermediate, which is a core strategy in lead optimization during drug discovery.

The Tert-butyl Group in Medicinal Chemistry

The tert-butyl group is a common motif in drug molecules, primarily used to impart specific steric and pharmacokinetic properties.[28][29][30]

-

Steric Shielding: Its significant bulk can act as a "steric shield," protecting adjacent functional groups from metabolic enzymes (e.g., cytochrome P450s), thereby increasing the drug's metabolic stability and half-life.[29][30][31]

-

Modulating Lipophilicity: As a lipophilic group, it can increase a molecule's ability to cross cell membranes, but its inclusion must be balanced to maintain adequate aqueous solubility.[29][32]

-

Receptor Selectivity: The defined size and shape of the tert-butyl group can be exploited to achieve selective binding to a specific receptor's binding pocket, preventing interactions with off-target receptors and reducing potential side effects.[29]

Safety, Handling, and Storage

As with all chemical reagents, proper handling of this compound is essential. While a specific safety data sheet (SDS) may not be universally available, data from analogous compounds like nitrophenylboronic acids provide a reliable guide.

-

Hazard Identification: Expected to be harmful if swallowed and may cause skin and serious eye irritation. Avoid inhalation of dust.

-

Recommended Handling Procedures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage and Stability: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound, with a molecular weight of 223.03 g/mol , is a strategically designed chemical building block with immense value for synthetic and medicinal chemists. Its utility is rooted in the synergistic interplay of its three functional groups: the reactive boronic acid for cross-coupling, the versatile nitro group for subsequent functionalization, and the sterically influential tert-butyl group for modulating molecular properties. This guide has provided a technical framework for understanding its properties, synthesis, and critical applications, underscoring its role as an enabling tool in the complex process of drug discovery and development.

References

-

Bortezomib - StatPearls - NCBI Bookshelf - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Yarmohammadi, P., et al. (2022). Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. Cancer Cell International. Retrieved from [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]

-

Bortezomib - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

What is the mechanism of Bortezomib?. (2024). Patsnap Synapse. Retrieved from [Link]

-

Aggarwal, B. B. (2011). Bortezomib: Understanding the Mechanism of Action. Molecular Cancer Therapeutics. Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

-

The Role of Boronic Acids in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

-

The Crucial Role of Boronic Acids in Modern Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Ertl, P., & Rodrigues, T. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Retrieved from [Link]

-

A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2025). ResearchGate. Retrieved from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]

-

Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S. Retrieved from [Link]

-

Metabolism of t-butyl groups in drugs. (n.d.). Hypha Discovery Blogs. Retrieved from [Link]

-

Inside Cover: Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). (2025). ResearchGate. Retrieved from [Link]

-

Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Reduction of nitro compounds - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

The tert-butyl group in chemistry and biology. (2025). ResearchGate. Retrieved from [Link]

-

Scott, J. S., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]

-

Can anyone offer advice regarding reduction of nitrobenzene to aniline?. (2014). ResearchGate. Retrieved from [Link]

-

(4-(TERT-BUTYL)-3-NITROPHENYL)BORONIC ACID. (2025). Chemsrc. Retrieved from [Link]

-

Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Harnessing 2-Nitrophenylboronic Acid for Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

(4-tert-butyl-3-nitrophenyl)boronic acid. (n.d.). MOLBASE. Retrieved from [Link]

-

4-TERT-BUTYL-3-NITROBENZENEBORONIC ACID. (n.d.). LookChem. Retrieved from [Link]

-

Preparation of 4‐nitrophenylboronic acid (4). (n.d.). ResearchGate. Retrieved from [Link]

-

4-tert-Butylphenylboronic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. keyorganics.net [keyorganics.net]

- 3. CAS#:871329-54-3 | (4-(TERT-BUTYL)-3-NITROPHENYL)BORONIC ACID | Chemsrc [chemsrc.com]

- 4. (4-tert-butyl-3-nitrophenyl)boronic acid871329-54-3,Purity98%_CHEMSTEP [molbase.com]

- 5. 871329-54-3|(4-(tert-Butyl)-3-nitrophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 6. CAS 560132-24-3: (3-tert-butylphenyl)boronic acid [cymitquimica.com]

- 7. Synthesis routes of 4-Nitrophenylboronic acid [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. byjus.com [byjus.com]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. youtube.com [youtube.com]

- 14. Yoneda Labs [yonedalabs.com]

- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bortezomib - Wikipedia [en.wikipedia.org]

- 20. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 22. aacrjournals.org [aacrjournals.org]

- 23. researchgate.net [researchgate.net]

- 24. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 25. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. benchchem.com [benchchem.com]

- 29. benchchem.com [benchchem.com]

- 30. researchgate.net [researchgate.net]

- 31. hyphadiscovery.com [hyphadiscovery.com]

- 32. researchgate.net [researchgate.net]

4-tert-Butyl-3-nitrophenylboronic acid structural analysis

An In-depth Technical Guide to the Structural Analysis of 4-tert-Butyl-3-nitrophenylboronic acid

Abstract

This compound is a substituted aromatic boronic acid of significant interest in synthetic organic chemistry and medicinal chemistry. As a bifunctional molecule, its utility as a building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is predicated on its precise molecular structure.[1][2] The presence of a bulky tert-butyl group and an electron-withdrawing nitro group on the phenyl ring introduces specific steric and electronic properties that influence reactivity and selectivity.[3] This guide provides a comprehensive, multi-technique approach to the definitive structural analysis of this compound, intended for researchers and drug development professionals. We will delve into the core analytical methodologies, emphasizing not just the procedural steps but the underlying scientific rationale and data interpretation, ensuring a self-validating analytical workflow.

Introduction: The Imperative for Rigorous Structural Verification

Boronic acids are indispensable tools in modern chemistry, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][4] Their stability, low toxicity, and versatile reactivity make them ideal synthons.[4] The title compound, this compound, combines three key functional moieties on a benzene ring:

-

The Boronic Acid [-B(OH)₂]: The reactive center for cross-coupling reactions.

-

The Nitro Group [-NO₂]: A strong electron-withdrawing group that modulates the electronic properties of the phenyl ring and the reactivity of the boronic acid.

-

The tert-Butyl Group [-C(CH₃)₃]: A sterically demanding group that can direct substitution reactions and influence the pharmacokinetic properties of derivative molecules.[3]

Given this complexity, unambiguous confirmation of the substitution pattern (i.e., the 1, 2, and 4 positions of the groups) is paramount. An incorrect isomer would lead to fundamentally different products and biological activities. This guide establishes a robust protocol for structural elucidation using a synergistic combination of spectroscopic and crystallographic techniques.

The Analytical Workflow: A Multi-Pronged Approach

A conclusive structural determination relies on the convergence of data from multiple independent analytical techniques. No single method provides all the necessary information. Our workflow is designed to build a complete picture of the molecule, from atomic connectivity to its three-dimensional arrangement in space.

Caption: A typical workflow for the structural elucidation of a novel organic compound.

Mass Spectrometry (MS): Confirming the Elemental Composition

Expertise & Experience: Mass spectrometry is the first line of analysis. Its primary role is to determine the molecular weight of the compound, and with high-resolution instruments, to confirm its elemental formula. Boronic acids can be challenging to analyze due to their propensity to dehydrate and form cyclic trimeric anhydrides known as boroxines. Therefore, the choice of ionization method and instrument parameters is critical to observe the desired monomeric ion.[5]

Methodology: High-Resolution LC-MS (ESI)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids, often minimizing fragmentation and boroxine formation.[5][6]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

LC Method:

-

MS Parameters (Negative Ion Mode):

-

Ionization Mode: ESI Negative. Boronic acids readily form deprotonated [M-H]⁻ ions.[6]

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Mass Range: Scan from m/z 50 to 500.

-

Data Acquisition: Acquire in full scan mode with high resolution (>10,000).

-

Data Interpretation: The primary goal is to identify the ion corresponding to the exact mass of the target molecule.

| Parameter | Theoretical Value | Expected Observation |

| Molecular Formula | C₁₀H₁₄BNO₄ | - |

| Monoisotopic Mass | 223.1016 | - |

| [M-H]⁻ Ion (Exact Mass) | 222.0938 | The measured mass should be within 5 ppm of this value. |

| Boroxine [M₃-3H₂O-H]⁻ | 612.2464 | May be observed as a low-intensity trimer. |

| Caption: Expected High-Resolution Mass Spectrometry Data. |

Trustworthiness: Observing the [M-H]⁻ ion with a mass accuracy of <5 ppm provides very high confidence in the elemental formula of the compound. The chromatographic separation also provides information on the purity of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of atoms in an organic molecule. For this compound, ¹H and ¹³C NMR will confirm the substitution pattern on the aromatic ring and the presence of the tert-butyl group. The choice of solvent is important; DMSO-d₆ is excellent for dissolving the compound and for observing the exchangeable acidic protons from the B(OH)₂ group.

Methodology: ¹H and ¹³C NMR

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a standard proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 180 ppm.

-

Data Interpretation: The chemical shifts (δ), integration values, and coupling patterns (J) in the ¹H NMR spectrum, along with the number and shifts of signals in the ¹³C NMR spectrum, provide a detailed structural fingerprint.

| ¹H NMR Data | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| tert-Butyl Protons | ~1.35 | Singlet (s) | 9H | -C(CH₃)₃ |

| Aromatic Proton (H-5) | ~7.7-7.8 | Doublet (d) | 1H | Proton ortho to tert-butyl |

| Aromatic Proton (H-6) | ~8.0-8.1 | Doublet of Doublets (dd) | 1H | Proton between nitro and boronic acid |

| Aromatic Proton (H-2) | ~8.2-8.3 | Doublet (d) | 1H | Proton ortho to nitro group |

| Boronic Acid Protons | Broad singlet | 2H | -B(OH)₂ | |

| Caption: Predicted ¹H NMR Spectral Data in DMSO-d₆. |

| ¹³C NMR Data | Predicted δ (ppm) | Assignment |

| tert-Butyl (CH₃) | ~31 | -C(CH₃)₃ |

| tert-Butyl (Quaternary C) | ~35 | -C(CH₃)₃ |

| Aromatic C (C-B) | ~130 (broad) | Carbon attached to Boron |

| Aromatic C's | ~125-155 | 5 distinct aromatic carbon signals |

| Aromatic C (C-NO₂) | ~150 | Carbon attached to Nitro group |

| Caption: Predicted ¹³C NMR Spectral Data in DMSO-d₆. |

Trustworthiness: The distinct splitting pattern of the three aromatic protons is the key diagnostic feature. A doublet, a doublet of doublets, and another doublet are uniquely characteristic of a 1,2,4-trisubstituted benzene ring. This pattern, combined with the integration values and the characteristic tert-butyl singlet, provides irrefutable evidence of the assigned structure.

Caption: Key proton assignments for this compound.

X-Ray Crystallography: The Definitive 3D Structure

Expertise & Experience: While MS and NMR establish the molecular formula and atomic connectivity, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[7] It allows for the direct visualization of the electron density and the precise measurement of bond lengths, bond angles, and intermolecular interactions.[8][9] Obtaining a high-quality single crystal is often the most challenging step.[8]

Methodology: Single-Crystal X-Ray Diffraction

Experimental Protocol:

-

Crystallization (Self-Validating Step): The ability to form a well-ordered crystal is in itself an indication of high purity.

-

Technique: Slow evaporation is a common starting point.

-

Solvent System: Screen various solvents and solvent mixtures (e.g., ethyl acetate/hexanes, methanol/water, acetone).

-

Procedure: Dissolve the compound in a minimal amount of the chosen solvent at a slightly elevated temperature. Allow the solution to cool slowly and the solvent to evaporate over several days in a loosely covered vial.

-

-

Crystal Mounting: Carefully mount a suitable single crystal (typically >0.1 mm in all dimensions) on a goniometer head.[8]

-

Data Collection:

-

Place the crystal in a monochromatic X-ray beam.

-

Collect the diffraction pattern as the crystal is rotated.[7]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem to generate an initial electron density map.[9]

-

Build the atomic model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.[9]

-

Data Interpretation: The final output is a detailed 3D model of the molecule. The key confirmations to look for are:

-

Connectivity: The model will visually confirm the attachment of the tert-butyl, nitro, and boronic acid groups to the phenyl ring.

-

Substitution Pattern: The 1,2,4-substitution pattern will be unequivocally demonstrated.

-

Intermolecular Interactions: The crystal packing will reveal hydrogen bonding (e.g., between boronic acid groups) and other non-covalent interactions that stabilize the solid-state structure.

Conclusion: A Synthesis of Evidence

The structural analysis of this compound requires a meticulous and integrated analytical approach. High-resolution mass spectrometry validates the elemental formula, while detailed ¹H and ¹³C NMR spectroscopy elucidates the precise atomic connectivity and confirms the isomeric structure. Finally, single-crystal X-ray crystallography provides the ultimate proof, revealing the definitive three-dimensional arrangement of the atoms in space. By following the protocols and interpretive logic outlined in this guide, researchers can ensure the structural integrity of this valuable chemical building block, a critical step for its successful application in research and development.

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

A Technical Guide to the Solubility of 4-tert-Butyl-3-nitrophenylboronic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-tert-Butyl-3-nitrophenylboronic acid. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This document moves beyond a simple data sheet to offer insights into the structural and electronic factors governing its solubility, alongside detailed protocols for empirical determination.

Introduction to this compound: A Molecule of Interest

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions. Its utility in the construction of complex molecular architectures necessitates a thorough understanding of its physical properties, with solubility being a critical parameter for reaction optimization, purification, and formulation. This guide will delve into the nuanced solubility profile of this compound, providing a framework for its effective use in a laboratory setting.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 871329-54-3 | [1] |

| Molecular Formula | C₁₀H₁₄BNO₄ | [1] |

| Molecular Weight | 223.03 g/mol | [1] |

| Melting Point | 52-54 °C | [1][2] |

| Density | 1.2 g/cm³ | [1][2] |

| LogP | 1.09530 | [1] |

Deconstructing the Molecular Architecture: Impact on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. In the case of this compound, the interplay of its three key functional groups—the boronic acid, the tert-butyl group, and the nitro group—dictates its behavior in various organic solvents.

-

The Boronic Acid Moiety (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This characteristic generally imparts some degree of solubility in polar protic solvents. Boronic acids can also undergo dehydration to form cyclic anhydrides (boroxines), which are typically less polar and can influence solubility behavior, especially in non-polar solvents.[3]

-

The tert-Butyl Group (-C(CH₃)₃): This bulky, non-polar alkyl group significantly contributes to the lipophilicity of the molecule. Its presence is expected to enhance solubility in non-polar and weakly polar aprotic solvents. The steric hindrance from the tert-butyl group may also influence intermolecular interactions.

-

The Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, making the aromatic ring electron-deficient. It is also a polar functional group with hydrogen bond accepting capabilities. The presence of the nitro group is anticipated to increase the compound's polarity and potentially its solubility in polar aprotic solvents.

The combination of these functional groups results in a molecule with both polar and non-polar characteristics, suggesting a nuanced solubility profile across a spectrum of organic solvents.

Qualitative Solubility Profile: An Estimation

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble to Moderately Soluble | The boronic acid group can engage in hydrogen bonding with the solvent's hydroxyl groups. The related compound, 4-tert-Butylphenylboronic acid, is known to be soluble in methanol.[4] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | The polar nitro group and the boronic acid moiety can interact with the polar aprotic solvent molecules. |

| Halogenated | Dichloromethane, Chloroform | Moderately Soluble to Sparingly Soluble | The overall polarity of the molecule may allow for some interaction with these solvents. |

| Aromatic | Toluene | Sparingly Soluble to Insoluble | The non-polar tert-butyl group may promote some solubility, but the polar functional groups will limit it. |

| Non-polar | Hexane, Diethyl Ether | Likely Insoluble | The dominant polar character of the boronic acid and nitro groups will likely lead to poor solubility in non-polar solvents. |

It is crucial to emphasize that these are predictions. The actual solubility can be influenced by factors such as crystalline packing forces and the potential for boroxine formation. Therefore, empirical determination is essential for accurate and reliable results.

Experimental Protocol for Solubility Determination

To empower researchers with the ability to precisely determine the solubility of this compound in their solvents of choice, a detailed, self-validating experimental protocol is provided below. This method is based on the widely accepted equilibrium solubility measurement technique.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Thermostatically controlled shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solid-liquid slurry should be continuously agitated.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

-

Alternatively, and for higher accuracy, prepare a calibration curve of the compound using a suitable analytical technique like HPLC. Dilute an aliquot of the filtered supernatant with the same solvent and quantify the concentration against the calibration curve.

-

-

Calculation of Solubility:

-

Gravimetric Method:

-

Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of solvent in mL)

-

-

Analytical Method (e.g., HPLC):

-

The concentration obtained from the analytical instrument will directly provide the solubility in the chosen units (e.g., mg/mL or mol/L).

-

-

Self-Validation and Trustworthiness

To ensure the reliability of the obtained solubility data, the following self-validating steps should be incorporated:

-

Time to Equilibrium: Perform a time-course study (e.g., sampling at 12, 24, 48, and 72 hours) to confirm that the measured solubility does not change significantly after a certain point, indicating that equilibrium has been reached.

-

Solid Phase Analysis: After the experiment, analyze the remaining solid material (e.g., by melting point or spectroscopy) to ensure that no degradation or phase change of the compound has occurred during the experiment.

-

Triplicate Measurements: Conduct all solubility determinations in triplicate to assess the precision of the method and report the average and standard deviation.

Visualization of the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Figure 1. Experimental workflow for determining the solubility of this compound.

Conclusion

References

-

Chemsrc. (4-(TERT-BUTYL)-3-NITROPHENYL)BORONIC ACID CAS#: 871329-54-3. Available at: [Link]

-

PubChem. 4-tert-Butylphenylboronic acid. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. PubMed Central. Available at: [Link]

-

KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. Available at: [Link]

-

Semantic Scholar. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]

-

RSC Publishing. Reductive coupling of nitro compounds with boronic acid derivatives: an overview. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. PubMed Central. Available at: [Link]

-

RSC Publishing. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications. Available at: [Link]

-

ResearchGate. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. Available at: [Link]

-

PNAS. Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]

-

ResearchGate. (2024). Factors affecting the affinity of boronic acid derivatives to linear polyols: The substituents of boronic acid derivatives and relative position of dihydroxyl group in polyols. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: [Link]

-

LookChem. 4-TERT-BUTYL-3-NITROBENZENEBORONIC ACID. Available at: [Link]

-

Wikipedia. 4-tert-Butylphenol. Available at: [Link]

Sources

A Technical Guide to the Stability and Storage of 4-tert-Butyl-3-nitrophenylboronic acid

Introduction

Boronic acids and their derivatives are indispensable tools in modern organic synthesis and drug development, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Among the vast array of available building blocks, substituted phenylboronic acids offer a gateway to complex molecular architectures. 4-tert-Butyl-3-nitrophenylboronic acid is a valuable reagent that combines the steric bulk of a tert-butyl group with the electron-withdrawing nature of a nitro group, enabling the synthesis of unique molecular entities.

However, the utility of any boronic acid is intrinsically linked to its purity and stability. Degradation of these reagents not only leads to lower yields and impure products but can also introduce unforeseen complications in complex synthetic pathways. This guide provides an in-depth analysis of the factors governing the stability of this compound, offering field-proven protocols for its optimal storage, handling, and quality assessment to ensure its integrity from the stock bottle to the reaction flask.

The Chemical Nature of Phenylboronic Acids: A Foundation for Understanding Stability

To effectively manage the stability of this compound, it is crucial to understand the fundamental properties of the boronic acid functional group. Structurally, boronic acids are organoboron compounds featuring a carbon-boron bond and two hydroxyl groups attached to a trivalent, sp²-hybridized boron atom.[2][3] This configuration leaves the boron atom with a vacant p-orbital, making it a mild Lewis acid.[3][4] This Lewis acidity and the nature of the B-C and B-O bonds are central to its primary degradation pathways. The substituents on the phenyl ring—in this case, the electron-withdrawing nitro group and the bulky, electron-donating tert-butyl group—modulate the electronic properties and steric environment of the boronic acid moiety, influencing its reactivity and stability profile.

Core Degradation Pathways

There are two principal, non-mutually exclusive pathways through which phenylboronic acids degrade: dehydration to form boroxines and oxidative decomposition (protodeboronation).

Dehydration and Boroxine Formation

The most common and often reversible degradation pathway for boronic acids is intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][5][6] This process involves the loss of three molecules of water from three molecules of boronic acid.

This equilibrium is influenced by several factors:

-

Temperature: The dehydration is often driven thermally.[5][6] Storing the solid at elevated temperatures or heating solutions can shift the equilibrium toward the boroxine.

-

Water Content: The presence of water will, by Le Chatelier's principle, favor the monomeric boronic acid form. Conversely, storage in a very dry environment or with desiccants can promote boroxine formation.

-

Physical State: Dehydration can occur both in the solid state and in solution.[6] Many commercially available boronic acids exist as a mixture of the free acid and the boroxine anhydride.[7]

For most applications, such as Suzuki-Miyaura coupling, the presence of boroxine is often not detrimental, as it readily hydrolyzes back to the active monomeric boronic acid under the aqueous basic conditions of the reaction. However, for applications requiring precise stoichiometry or anhydrous conditions, the variable water content and molecular weight of a boronic acid/boroxine mixture can be problematic.

Analytical Methods

While ¹H NMR and melting point can provide some information, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is one of the most effective methods for quantifying the purity of boronic acids and detecting common impurities. [8][9]

-

Objective: To determine the purity of this compound and detect potential degradation products like 1-tert-butyl-2-nitrobenzene (from protodeboronation).

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: Linear gradient from 10% to 90% B

-

15-18 min: Hold at 90% B

-

18-19 min: Return to 10% B

-